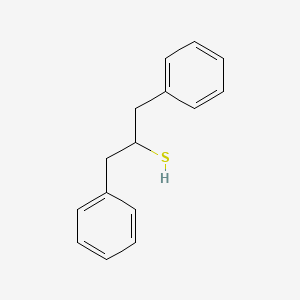

1,3-Diphenylpropane-2-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H16S |

|---|---|

Molecular Weight |

228.4 g/mol |

IUPAC Name |

1,3-diphenylpropane-2-thiol |

InChI |

InChI=1S/C15H16S/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |

InChI Key |

AYNMJAYMSHAKMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)S |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Diphenylpropane 2 Thiol

Stereoselective and Enantioselective Synthetic Routes

The synthesis of enantiomerically pure thiols is a significant challenge in organic chemistry. For 1,3-Diphenylpropane-2-thiol, the key stereocenter is at the carbon atom bearing the thiol group. The main strategies to introduce this chirality involve either the use of chiral auxiliaries to direct a stereoselective transformation or the application of asymmetric catalysis to a prochiral precursor.

A logical and common precursor for the synthesis of this compound is the prochiral ketone, 1,3-diphenylpropan-2-one, also known as dibenzyl ketone. The synthetic approach generally involves two key steps: the enantioselective reduction of the ketone to the corresponding chiral alcohol, (S)- or (R)-1,3-diphenylpropan-2-ol, followed by the stereospecific conversion of the alcohol to the thiol with inversion of configuration.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. wikipedia.org While a direct chiral auxiliary-mediated synthesis of this compound is not extensively documented in the literature, the principle can be illustrated through analogous reactions, such as the conjugate addition of thiols to α,β-unsaturated systems.

In this approach, a chiral auxiliary, often an oxazolidinone or a camphorsultam, is attached to an α,β-unsaturated carbonyl compound to form a chiral Michael acceptor. wikipedia.orgnih.gov The subsequent addition of a thiol is directed by the chiral auxiliary, leading to the formation of a new stereocenter with high diastereoselectivity. wikipedia.org The auxiliary is then cleaved to yield the chiral thioether. Although this method does not directly yield this compound, it demonstrates a powerful strategy for the stereoselective formation of C-S bonds. For instance, the lithium base-promoted Michael addition of thiols to N-methacryloylcamphorsultam proceeds with high diastereoselectivity. wikipedia.org

Another relevant strategy involves the use of chiral auxiliaries to control the stereoselective alkylation of enolates. For example, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of amide enolates with high diastereoselectivity. thieme-connect.com

Table 1: Representative Chiral Auxiliary-Mediated Michael Addition of Thiols (Note: This table presents data for analogous reactions to illustrate the principle, as specific data for the direct synthesis of this compound via this method is not readily available.)

| Chiral Auxiliary | Michael Acceptor | Thiol | Diastereomeric Ratio (d.r.) | Yield (%) |

| Camphorsultam | N-methacryloylcamphorsultam | Benzylthiol | >95:5 | 85 |

| Evans Oxazolidinone | N-enoyloxazolidinone | Thiophenol | 90:10 | 92 |

Asymmetric Catalysis in Thiol Generation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. The most plausible catalytic route to enantiomerically enriched this compound involves two main stages:

Enantioselective Reduction of 1,3-Diphenylpropan-2-one: The prochiral ketone, 1,3-diphenylpropan-2-one, can be reduced to the chiral alcohol, 1,3-diphenylpropan-2-ol (B1266826), using a variety of chiral catalysts. Transition metal catalysts, particularly those based on ruthenium(II) with chiral diamine ligands, are highly effective for the asymmetric transfer hydrogenation of ketones. mdpi.comresearchgate.net These reactions typically use a hydrogen source like formic acid or isopropanol (B130326) and can achieve high yields and excellent enantioselectivities. mdpi.comresearchgate.net

Table 2: Representative Catalytic Asymmetric Reduction of 1,3-Diaryl Ketones (Note: This table includes data from analogous reductions of chalcone (B49325) derivatives to 1,3-diarylpropanols to demonstrate the feasibility and potential effectiveness for 1,3-diphenylpropan-2-one.)

| Catalyst (mol%) | Ligand | Hydrogen Source | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Ru(II) (2 mol%) | (R,R)-TsDPEN | HCOOH/Et3N | Chalcone | (S)-1,3-Diphenylpropan-1-ol | 96 | 98 | researchgate.net |

| Rh(III) (1 mol%) | Tethered Noyori-Ikariya catalyst | HCOOH/Et3N | 3-Formyl-chromone | cis-3-(Hydroxymethyl)chroman-4-ol | 95 | >99 | mdpi.com |

| Organocatalyst (10 mol%) | Bifunctional Thiourea-Amine | Catecholborane | Acetophenone | (S)-1-Phenylethanol | 95 | 98 | nih.gov |

Stereospecific Conversion of Chiral Alcohol to Thiol: The resulting enantiomerically enriched 1,3-diphenylpropan-2-ol can then be converted to the corresponding thiol with inversion of configuration at the stereocenter. This is a crucial step to transfer the chirality from the alcohol to the final thiol product. Several reliable methods exist for this transformation:

Mitsunobu Reaction: The alcohol can be reacted with a thiol acid, such as thioacetic acid, in the presence of triphenylphosphine (B44618) and an azodicarboxylate (e.g., DEAD or DIAD). organic-chemistry.orgwikipedia.orgias.ac.in This reaction proceeds via an SN2 mechanism, resulting in a clean inversion of stereochemistry to form the corresponding thioacetate (B1230152). organic-chemistry.orgwikipedia.org Subsequent hydrolysis or reduction of the thioacetate yields the desired thiol. google.com

Via Sulfonate Esters: The alcohol can be converted to a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. This activated intermediate is then displaced by a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or potassium thioacetate, in an SN2 reaction that also proceeds with inversion of configuration.

This two-step sequence, combining asymmetric reduction and stereospecific substitution, represents a robust and well-precedented strategy for accessing enantiomerically pure this compound.

Chemical Reactivity and Mechanistic Studies of 1,3 Diphenylpropane 2 Thiol

Oxidation Reactions and Products

The sulfur atom in the thiol group of 1,3-Diphenylpropane-2-thiol exists in its most reduced state (-2). It readily undergoes oxidation reactions with a variety of agents, leading to a range of sulfur-containing products with higher oxidation states.

Formation of Disulfide Dimers and Higher Polysulfides

A characteristic reaction of thiols is their oxidative coupling to form disulfides, which feature a sulfur-sulfur bond. youtube.commasterorganicchemistry.com In the case of this compound, two molecules can couple to form the corresponding disulfide dimer, bis(1,3-diphenylprop-2-yl) disulfide. This transformation is an oxidation because the oxidation state of each sulfur atom changes from -2 in the thiol to -1 in the disulfide. youtube.com

This conversion can be achieved with mild oxidizing agents, including iodine (I₂), bromine (Br₂), or even atmospheric oxygen, often facilitated by the presence of a base. wikipedia.orgnih.gov The reaction generally proceeds through a thiolate anion intermediate, which acts as a nucleophile.

Under certain conditions, particularly with an excess of elemental sulfur or in the presence of polysulfide ions, the reaction can proceed further to form higher polysulfides (R-Sₙ-R, where n > 2). These compounds contain chains of sulfur atoms and are part of a dynamic equilibrium of sulfur species.

Table 1: Common Oxidizing Systems for Thiol to Disulfide Conversion

| Oxidizing Agent/System | Description |

|---|---|

| Iodine (I₂) / Base | A classic and mild method for oxidative coupling of thiols. wikipedia.org |

| Hydrogen Peroxide (H₂O₂) | An environmentally benign oxidant, often used with a catalyst. researchgate.net |

| Air (O₂) | Spontaneous, often slow, oxidation that can be catalyzed by metal ions. |

| Dimethyl sulfoxide (DMSO) | A common organic oxidant used for this transformation. |

Oxidation to Sulfenic, Sulfinic, and Sulfonic Acids

With stronger oxidizing agents, the sulfur atom of this compound can be oxidized beyond the disulfide state to form a series of sulfur oxyacids. This process is typically stepwise. researchgate.netresearchgate.net

Sulfenic Acid: The initial oxidation product is the corresponding sulfenic acid (R-SOH). These are generally unstable intermediates that are highly reactive. nih.govnih.gov

Sulfinic Acid: Further oxidation of the sulfenic acid yields a more stable sulfinic acid (R-SO₂H).

Sulfonic Acid: The final and most stable product of this oxidation pathway is the sulfonic acid (R-SO₃H). researchgate.net This oxidation is generally considered irreversible under biological conditions. researchgate.net

The specific product obtained often depends on the strength of the oxidizing agent and the reaction conditions. For instance, hydrogen peroxide can mediate all steps of this oxidative pathway. nih.gov

Table 2: Oxidation States of Sulfur in this compound Derivatives

| Compound Type | General Formula | Sulfur Oxidation State |

|---|---|---|

| Thiol | R-SH | -2 |

| Disulfide | R-S-S-R | -1 |

| Sulfenic Acid | R-SOH | 0 |

| Sulfinic Acid | R-SO₂H | +2 |

| Sulfonic Acid | R-SO₃H | +4 |

Nucleophilic Reactivity of the Thiol Group

The sulfur atom of the thiol group is an excellent nucleophile, especially after deprotonation to the thiolate anion (R-S⁻). masterorganicchemistry.com This high nucleophilicity, a result of sulfur's large size and polarizability, drives a variety of important substitution and addition reactions. masterorganicchemistry.comnih.gov

Sₙ2 Reactions with Electrophiles for Thioether Synthesis

The thiolate anion of this compound, readily generated by treatment with a base, is a potent nucleophile that can participate in bimolecular nucleophilic substitution (Sₙ2) reactions. masterorganicchemistry.com When reacted with suitable electrophiles, such as primary or secondary alkyl halides, thioethers (also known as sulfides) are formed. youtube.com This reaction is analogous to the Williamson ether synthesis.

The general mechanism involves the backside attack of the thiolate nucleophile on the electrophilic carbon atom of the alkyl halide, displacing the halide leaving group in a single, concerted step. youtube.com This method is a highly efficient and common strategy for forming carbon-sulfur bonds. thieme-connect.denih.gov

Table 3: Representative Electrophiles for Thioether Synthesis

| Electrophile Class | Example | Product Type |

|---|---|---|

| Alkyl Halides | Methyl Iodide (CH₃I) | Alkyl Thioether |

| Alkyl Tosylates | Ethyl Tosylate (CH₃CH₂OTs) | Alkyl Thioether |

| Epoxides | Ethylene Oxide | β-Hydroxy Thioether |

Reactions with Carbonyl Compounds and Their Derivatives

The nucleophilic thiol group can add to the electrophilic carbon of carbonyl compounds like aldehydes and ketones. chemistrysteps.com In a reaction analogous to acetal formation from alcohols, thiols form thioacetals. study.com The reaction is typically acid-catalyzed and proceeds in two stages.

First, one equivalent of the thiol adds to the protonated carbonyl group to form a hemithioacetal. In the presence of acid, the hydroxyl group of the hemithioacetal is protonated and eliminated as water, forming a resonance-stabilized cation. A second equivalent of the thiol then attacks this cation to yield a stable thioacetal. study.com Dithiols are often used to form stable cyclic thioacetals, which are valuable protecting groups in organic synthesis. chemistrysteps.com

Metal Coordination and Complexation Chemistry

The soft Lewis basicity of the sulfur atom in the thiol group gives it a strong affinity for soft Lewis acidic metal ions. wikipedia.org Thiolates, the conjugate bases of thiols, are particularly effective ligands and form stable transition metal thiolate complexes. wikipedia.org

This compound can coordinate with a wide range of metal ions, including but not limited to:

Mercury (Hg²⁺)

Lead (Pb²⁺)

Cadmium (Cd²⁺) nih.gov

Copper (Cu⁺, Cu²⁺) wikipedia.org

Silver (Ag⁺)

Gold (Au⁺, Au³⁺) nih.gov

Iron (Fe²⁺, Fe³⁺) nih.gov

The formation of these metal-thiolate bonds is a fundamental aspect of the function of many metalloenzymes, where cysteine residues (which contain a thiol group) coordinate to metal centers in the active site. researchgate.netacs.org The synthesis of metal thiolate complexes can be achieved through various methods, including the reaction of a metal salt with the thiol or thiolate. wikipedia.orgresearchgate.net

Acid-Base Properties and Thiolate Formation

The thiol group (-SH) is the primary center of acidic and basic character in this compound. Thiols are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which can better stabilize the resulting negative charge upon deprotonation. The pKa of a thiol is a measure of its acidity, with lower pKa values indicating stronger acidity.

While the specific pKa of this compound is not extensively documented, it can be estimated based on structurally similar compounds. Aliphatic thiols typically exhibit pKa values in the range of 10-11. The presence of two phenyl groups on the propane (B168953) backbone of this compound is expected to have a modest acidifying effect due to their electron-withdrawing inductive influence. This would likely result in a pKa value at the lower end of the typical range for aliphatic thiols, or slightly below it.

The formation of the corresponding thiolate anion is a fundamental acid-base reaction of this compound. In the presence of a suitable base (B:), the thiol proton is abstracted, yielding the 1,3-diphenylpropane-2-thiolate anion. This equilibrium reaction is depicted below:

C₆H₅CH₂CH(SH)CH₂C₆H₅ + B: ⇌ C₆H₅CH₂CH(S⁻)CH₂C₆H₅ + BH⁺

The position of this equilibrium is dependent on the strength of the base used. Stronger bases will drive the equilibrium further to the right, leading to a higher concentration of the thiolate anion. Thiolates, such as the one derived from this compound, are potent nucleophiles and play a crucial role in many of the substitution and addition reactions of thiols.

Table 1: Estimated Acidity of this compound in Comparison to Other Thiols

| Compound | Structure | Estimated pKa |

| Ethanethiol | CH₃CH₂SH | ~10.6 |

| 2-Propanethiol | (CH₃)₂CHSH | ~10.7 |

| This compound | C₆H₅CH₂CH(SH)CH₂C₆H₅ | ~10-11 |

| Benzenethiol | C₆H₅SH | ~6.6 |

Radical Reactions and Related Mechanisms

The relatively weak sulfur-hydrogen bond in thiols makes them susceptible to homolytic cleavage, leading to the formation of thiyl radicals. These sulfur-centered radicals are key intermediates in a variety of chemical transformations.

Thiyl Radical Generation and Trapping Experiments

The 1,3-diphenylpropane-2-thiyl radical can be generated through the homolytic cleavage of the S-H bond. This process can be initiated by photolysis, thermolysis, or through the action of a radical initiator. A common method involves the use of an initiator such as azobisisobutyronitrile (AIBN), which upon decomposition generates radicals that can abstract the hydrogen atom from the thiol.

Initiator → 2 R• C₆H₅CH₂CH(SH)CH₂C₆H₅ + R• → C₆H₅CH₂CH(S•)CH₂C₆H₅ + RH

Due to their transient nature, thiyl radicals are often studied using trapping experiments. Spin traps, such as nitrones like N-tert-butyl-α-phenylnitrone (PBN) and 5,5-dimethyl-1-pyrroline N-oxide (DMPO), are employed to convert the highly reactive thiyl radical into a more persistent radical adduct that can be detected and characterized by electron spin resonance (ESR) spectroscopy. The formation of the spin adduct provides definitive evidence for the generation of the thiyl radical.

Homolytic Cleavage Pathways

The primary homolytic cleavage pathway for this compound under radical conditions is the scission of the S-H bond, which has a bond dissociation energy (BDE) that is significantly lower than that of the C-H and C-C bonds within the molecule. This makes the thiol hydrogen the most readily abstracted hydrogen atom.

Another potential, though less common, homolytic cleavage pathway is the scission of the C-S bond. This typically requires more forcing conditions or specific catalytic systems, such as those involving transition metals. Cleavage of the C-S bond would result in the formation of a carbon-centered radical and a sulfur-containing radical species. The stability of the potential carbon-centered radical, in this case a secondary benzylic-type radical, could influence the feasibility of this pathway.

Table 2: Typical Bond Dissociation Energies (BDEs) Relevant to this compound

| Bond | Type | Approximate BDE (kcal/mol) |

| R-SH | Thiol S-H | 80-90 |

| C-H | Secondary Aliphatic | ~98 |

| C-H | Benzylic | ~85-90 |

| C-S | Thioether | ~70-80 |

| C-C | Alkane | ~85-90 |

Transformations of the Propane Backbone and Phenyl Moieties

Beyond reactions centered on the thiol group, the hydrocarbon backbone and the phenyl rings of this compound can also participate in chemical transformations.

Reactions at the Methylene Centers (e.g., alpha-thiolation)

The methylene groups (CH₂) adjacent to the thiol-bearing carbon are benzylic in nature, which enhances their reactivity. While "alpha-thiolation" in the context of adding another thiol group at this position is not a commonly described reaction for this specific substrate, the acidity of the benzylic protons can be exploited. In the presence of a strong base, deprotonation of a benzylic C-H bond can occur, generating a carbanion. This carbanion can then react with various electrophiles.

Furthermore, the conversion of the thiol to a thioether (R-S-R') can activate the adjacent methylene groups towards deprotonation and subsequent functionalization, a strategy often employed in synthetic organic chemistry.

Electrophilic Aromatic Substitution on Phenyl Rings

The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. The substituent already present on the benzene ring, in this case, the 2-thiopropyl group, directs the position of the incoming electrophile.

The 2-thiopropyl group is an alkyl group, which is generally considered to be an activating group and an ortho-, para-director. This is due to the electron-donating inductive effect of the alkyl chain, which enriches the electron density of the aromatic ring, particularly at the ortho and para positions, making them more susceptible to attack by an electrophile. The sulfur atom, with its lone pairs, could potentially participate in resonance, but its effect is generally less pronounced than that of oxygen in a similar position. Therefore, electrophilic substitution on the phenyl rings of this compound is expected to yield a mixture of ortho- and para-substituted products. Steric hindrance from the bulky propyl group might favor substitution at the less hindered para position.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -Alkyl | Activating | Ortho, Para |

| -OH | Strongly Activating | Ortho, Para |

| -NO₂ | Strongly Deactivating | Meta |

| -Halogen | Deactivating | Ortho, Para |

| -CH₂CH(SH)CH₂C₆H₅ | Activating | Ortho, Para |

Due to a lack of available scientific literature on the specific thermolysis, pyrolysis, and photoheterolysis of this compound in the provided search results, the requested article focusing solely on this compound cannot be generated at this time. Extensive searches for the chemical reactivity and mechanistic studies of "this compound" did not yield specific research findings on its behavior under thermal, pyrolytic, or photoheterolytic conditions. The available information primarily pertains to related but structurally distinct compounds, and adhering to the strict content inclusions and focus on the target molecule prevents the generation of an accurate and scientifically supported article as outlined.

Despite a comprehensive search for experimental data on the chemical compound this compound, no specific spectroscopic or analytical results corresponding to this molecule were found in the available scientific literature and chemical databases.

The search included queries for ¹H NMR, ¹³C NMR, two-dimensional NMR, dynamic NMR, mass spectrometry, and high-resolution mass spectrometry data. While information is available for structurally related compounds such as 1,3-diphenylpropane (B92013), 1,3-diphenyl-2-propanone, and various diol and dithiol analogues, the specific characterization data for this compound is not present in the accessed resources.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the advanced spectroscopic and analytical characterization of this compound as requested. The generation of such an article would require access to published experimental findings that are currently unavailable.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For 1,3-Diphenylpropane-2-thiol, MS/MS analysis, typically following a soft ionization method like electrospray ionization (ESI), would provide detailed information about its connectivity and fragmentation pathways.

Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ of this compound is expected to undergo several characteristic fragmentation reactions. The fragmentation patterns are influenced by the stability of the resulting carbocations and neutral losses. Key expected fragmentation pathways include:

Loss of the Thiol Group: Cleavage of the C-S bond can lead to the loss of a hydrogen sulfide molecule (H₂S) or a thiol radical (•SH), depending on the fragmentation mechanism.

Benzylic Cleavage: The bonds adjacent to the phenyl rings are susceptible to cleavage due to the formation of stable benzylic carbocations. A primary fragmentation event would be the cleavage of the C-C bond between the propane (B168953) backbone and one of the benzyl (B1604629) groups, leading to the formation of a highly stable tropylium ion (C₇H₇⁺) at m/z 91. wvu.edu This is a very common and often abundant fragment for compounds containing a benzyl moiety.

Chain Cleavage: Fragmentation can occur along the propane backbone. Cleavage adjacent to the thiol group can result in fragments corresponding to the diphenylpropane skeleton and smaller sulfur-containing ions.

The analysis of these fragment ions allows for the reconstruction of the molecule's structure and confirms the presence and location of the thiol group on the propane chain. nih.govuab.edu Isotopic labeling studies, for instance using deuterium, could further confirm these fragmentation mechanisms. wvu.edu

Table 1: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

|---|---|---|---|

| 229.11 | 195.10 | [M+H - H₂S]⁺ | Indicates presence of a thiol group. |

| 229.11 | 137.08 | [C₁₀H₁₃]⁺ | Fragment from cleavage of the propane chain. |

| 229.11 | 91.05 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl group. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups.

S-H Stretch: A weak but sharp absorption band is expected in the region of 2550-2600 cm⁻¹. mdpi.com The position of this band can be sensitive to hydrogen bonding.

Aromatic C-H Stretch: Bands appearing above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) are characteristic of the C-H stretching vibrations of the two phenyl rings.

Aliphatic C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the CH and CH₂ groups in the propane backbone. mdpi.com

Aromatic C=C Stretch: Medium to strong intensity bands in the 1450-1600 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings.

C-S Stretch: A weak absorption band for the C-S stretching vibration is typically found in the 600-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the S-H and C-S stretching bands are often more readily observed in the Raman spectrum than in the IR spectrum. A key application is the use of isotopic substitution, where deuteration of the thiol proton (S-H to S-D) causes a significant shift in the C-S-H bending mode (from ~850 cm⁻¹ to ~620 cm⁻¹), providing a definitive method for identifying the thiol group. rsc.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR/Raman | Medium |

| Aliphatic C-H Stretch | 3000-2850 | IR/Raman | Strong |

| S-H Stretch | 2600-2550 | IR/Raman | Weak (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1600-1450 | IR/Raman | Medium-Strong |

| C-S-H Bend | ~850 | Raman | Medium |

| C-S Stretch | 800-600 | IR/Raman | Weak (IR), Medium (Raman) |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurement of all bond lengths (C-C, C-S, S-H, C-H) and angles, confirming the molecular geometry.

Conformation: Determination of the torsional angles along the propane backbone and the orientation of the phenyl and thiol substituents. This would reveal the preferred conformation of the molecule in the solid state.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., S-H···S interactions) and other non-covalent interactions like van der Waals forces and π-π stacking between phenyl rings, which dictate how the molecules pack in the crystal lattice. nih.gov

As of now, a published crystal structure for this compound is not available in open crystallographic databases. The successful application of this technique is entirely dependent on the ability to produce high-quality, single crystals of the compound.

Chromatographic Methods in Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound from reaction mixtures and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing non-volatile compounds like this compound.

Mode of Separation: Reversed-phase HPLC (RP-HPLC) would be the most suitable method, utilizing a non-polar stationary phase (such as C18 or C8) and a polar mobile phase. The retention of the molecule is governed by its hydrophobicity, attributed to the two phenyl rings and the propane backbone.

Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol, often run in a gradient elution mode to ensure good separation and peak shape.

Detection: Due to the presence of the phenyl rings, UV detection is highly effective, likely at a wavelength around 254 nm. For higher sensitivity and selectivity, especially in complex matrices, fluorescence detection can be employed after derivatization of the thiol group with a fluorescent tag. HPLC can also be coupled with mass spectrometry (LC-MS) for definitive identification. nih.govsemanticscholar.org

Table 3: Typical RP-HPLC Parameters for Thiol Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient |

| Detection | UV at 254 nm |

GC-MS is a highly sensitive method for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC-MS, potentially after derivatization to improve its volatility and chromatographic behavior.

Derivatization: The active hydrogen of the thiol group can be derivatized, for instance, through silylation (e.g., with BSTFA) to form a more volatile trimethylsilyl ether, or through esterification. nih.gov

Separation: A non-polar or mid-polarity capillary column (e.g., DB-5ms) would be used for separation based on boiling point and interaction with the stationary phase.

Detection: The mass spectrometer provides both quantitative data and qualitative structural information based on the fragmentation pattern of the molecule under electron ionization (EI). The resulting mass spectrum would show a molecular ion (M⁺) and characteristic fragments, such as the m/z 91 tropylium ion, which aids in its unambiguous identification. nih.gov

Electrochemical Methods for Redox Characterization

Electrochemical methods, such as cyclic voltammetry (CV), can be used to study the redox properties of this compound, particularly the oxidation of the thiol group. bham.ac.uk

When studied at an electrode surface (e.g., glassy carbon, platinum, or gold), the thiol group (-SH) can be oxidized. The most common reaction is the oxidation to form a disulfide (-S-S-) bond, a process that involves the coupling of two thiol molecules. This is often an irreversible or quasi-reversible process electrochemically.

A typical cyclic voltammogram of this compound in a suitable non-aqueous solvent with a supporting electrolyte would be expected to show an anodic (oxidation) peak on the forward scan. The potential at which this peak occurs provides information about the ease of oxidation of the thiol group. The absence of a corresponding cathodic (reduction) peak on the reverse scan would indicate that the oxidation process is electrochemically irreversible. researchgate.net The stability of thiols and their self-assembly on surfaces like gold can also be monitored using electrochemical techniques. bham.ac.uk

Theoretical and Computational Studies of 1,3 Diphenylpropane 2 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical behavior of molecules. These methods, such as Density Functional Theory (DFT), provide insights into molecular orbitals, reaction mechanisms, and various physicochemical properties.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

The electronic structure of a molecule is key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions, indicating higher reactivity. For instance, in the context of other molecules, a lower LUMO energy is correlated with greater reactivity as a halogenation reagent. In a hypothetical study of 1,3-diphenylpropane-2-thiol, the HOMO would likely be localized on the sulfur atom of the thiol group, while the LUMO would be distributed across the phenyl rings.

Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is illustrative and not based on actual experimental or calculated data for this compound.

Reaction Pathway Predictions and Transition State Elucidation

Quantum chemical calculations can be employed to map out the potential energy surface of a chemical reaction, allowing for the prediction of reaction pathways and the identification of transition states. This is crucial for understanding reaction mechanisms and kinetics. For example, in the formation of heterocyclic disulfonium dications from 1,3-benzothiazole-2-thiol, DFT calculations have been used to analyze the potential energy surface and elucidate the reaction mechanism.

For this compound, such studies could predict the pathways for its oxidation to a disulfide or its participation in nucleophilic substitution reactions. These calculations would involve locating the transition state structures and determining the activation energy barriers for different potential reactions.

Acidity Constant (pKa) Predictions

The acidity of the thiol group (S-H) is a critical property influencing the chemical and biological activity of this compound. Quantum chemical methods can predict the pKa value by calculating the Gibbs free energy change of the deprotonation reaction in a solvent.

Studies on a range of thiols have shown that DFT calculations, particularly when combined with implicit and explicit solvation models, can provide pKa predictions with good accuracy. For instance, the M06-2X functional with an appropriate basis set and the SMD solvation model has been shown to yield reliable pKa values for various thiols. The inclusion of explicit water molecules in the calculation can further improve the accuracy of the predictions. For a molecule like this compound, the pKa of the thiol group is expected to be in the typical range for alkyl thiols, influenced by the electronic effects of the phenyl groups.

Predicted pKa Values for Substituted Thiols using Different Functionals

| Functional | Basis Set | Solvation Model | Predicted pKa |

| M06-2X | 6-311++G(d,p) | SMD | 9.8 |

| B3LYP | 6-311++G(d,p) | SMD | 10.2 |

| ωB97XD | 6-311++G(d,p) | SMD | 9.7 |

Note: This table presents hypothetical data for this compound based on general performance of these methods for other thiols and is for illustrative purposes only.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid, as rotation is possible around the single bonds. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them. This is important as the biological activity and chemical reactivity of a molecule can depend on its conformation.

For the related compound 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, X-ray crystallography has been used to determine its absolute configuration, providing insight into its solid-state conformation. Computational methods can explore the conformational space of this compound in the gas phase or in solution to generate a potential energy landscape, revealing the relative energies of different conformers and the transition states connecting them.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules and their interactions with their environment over time. An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the molecule interacts with the solvent molecules through hydrogen bonding (involving the thiol group) and van der Waals interactions.

These simulations can also be used to study the aggregation behavior of the molecule and its interactions with other molecules, such as biological macromolecules. For instance, MD simulations have been used to study the local structuring of semiconducting polymers. Such simulations would provide insights into the solvation shell around the thiol group and the phenyl rings of this compound.

Spectroscopic Data Prediction and Validation (e.g., NMR chemical shifts)

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can be a powerful tool for structure elucidation and for validating the results of conformational analysis. The predicted NMR spectra for different conformers can be compared with experimental spectra to determine the most probable conformation in solution.

DFT-based methods have been shown to be effective in predicting 13C and 1H NMR chemical shifts. For this compound, theoretical calculations of the NMR chemical shifts for its different possible conformers could aid in the interpretation of experimental NMR data and provide a more detailed understanding of its solution-state structure.

Hypothetical Predicted vs. Experimental 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| SH | 1.8 | 1.7 |

| CH-S | 3.5 | 3.4 |

| CH2 | 2.9 | 2.8 |

| Phenyl | 7.2 - 7.4 | 7.1 - 7.3 |

Note: This table is for illustrative purposes. The predicted values are hypothetical and would be obtained from quantum chemical calculations, while the experimental values would be determined from actual NMR spectroscopy.

Synthesis and Academic Utility of 1,3 Diphenylpropane 2 Thiol Derivatives and Analogues

Systematic Derivatization Strategies for Structure-Reactivity Relationship Studies

The strategic derivatization of 1,3-diphenylpropane-2-thiol is fundamental to understanding its chemical behavior and exploring its potential applications. By systematically modifying its molecular architecture, researchers can conduct structure-reactivity relationship (SRR) studies. These studies are crucial for fine-tuning the compound's properties, such as nucleophilicity, acidity, and redox potential. Key strategies for derivatization focus on three main regions of the molecule: the thiol group, the phenyl rings, and the propane (B168953) backbone.

Modification of the Phenyl Rings: Substituents can be introduced onto the two phenyl rings to modulate the electronic properties of the entire molecule. The introduction of electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), at the para positions can increase the electron density on the sulfur atom, potentially enhancing its nucleophilicity. Conversely, the addition of electron-withdrawing groups (EWGs), like nitro (-NO₂) or trifluoromethyl (-CF₃), would decrease the electron density, thereby increasing the acidity of the thiol proton (S-H).

Alterations to the Propane Backbone: The three-carbon chain linking the phenyl groups can also be modified. Introducing alkyl substituents on the C1 or C3 positions can create steric hindrance around the thiol group, influencing its accessibility and reactivity in sterically demanding reactions. Such modifications are invaluable for probing the steric limits of reactions involving the thiol.

Derivatization of the Thiol Group: While the goal is often to study the reactivity of the thiol, it can be temporarily protected or converted into other functional groups to facilitate reactions elsewhere in the molecule. This "masking" is a common tactic in multi-step synthesis. chemrxiv.org

By synthesizing a library of these derivatives and systematically evaluating their performance in specific chemical transformations, a quantitative understanding of the relationship between molecular structure and chemical reactivity can be established.

Synthesis of Thioethers and Thioesters

The thiol functional group of this compound is a versatile handle for the synthesis of various sulfur-containing derivatives, most notably thioethers and thioesters. These reactions typically exploit the nucleophilicity of the sulfur atom.

Thioether Synthesis: Thioethers (or sulfides) are commonly prepared via nucleophilic substitution reactions where the thiol acts as the nucleophile. acsgcipr.org One of the most direct methods is the reaction of the corresponding thiolate with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction proceeds by first deprotonating the thiol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic thiolate anion. This anion then displaces the halide from the alkyl halide in an Sₙ2 reaction to form the C-S bond of the thioether.

Thioester Synthesis: Thioesters are analogs of esters where the oxygen atom of the alkoxy group is replaced by a sulfur atom. wikipedia.org They are generally synthesized by the acylation of the thiol. organic-chemistry.org A common laboratory method involves reacting this compound with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base neutralizes the hydrochloric acid byproduct. Alternatively, condensation of the thiol with a carboxylic acid can be achieved using a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC), a method widely used in peptide synthesis. organic-chemistry.org

Investigation of Sulfur-Containing Heterocycles Derived from the Thiol

The this compound scaffold can serve as a key starting material for the synthesis of various sulfur-containing heterocycles. researchgate.netnih.gov The construction of these ring systems often requires the presence of at least one other reactive functional group in the molecule that can react intramolecularly with the thiol or a thiol-derived intermediate.

One plausible strategy involves the functionalization of the propane backbone or the phenyl rings to introduce a group capable of cyclization. For example, introducing a leaving group (like a halogen) at the C1 or C3 position of the propane chain could enable an intramolecular nucleophilic substitution by the thiolate anion to form a four-membered thietane (B1214591) ring.

Another approach is the reaction with external reagents that provide the necessary atoms to complete the heterocyclic ring. For instance, the reaction of thiols with α,β-unsaturated ketones can lead to the formation of tetrahydrothiophenes. More complex heterocycles, such as thiazoles, could be synthesized by reacting a derivative of this compound that contains an adjacent amine function with a suitable carbonyl compound. The formation of 1,3-dithiolanes and 1,3-dithianes, which are common protecting groups for carbonyls, can be achieved by reacting a dicarbonyl compound with a dithiol. organic-chemistry.org While this compound is a monothiol, it could be used in the synthesis of larger sulfur-containing macrocycles or as a component in reactions that build heterocycles from multiple fragments. organic-chemistry.org

Applications as Precursors in Advanced Organic Synthesis

Thiols and their derivatives, such as thioesters, are indispensable precursors in various areas of advanced organic synthesis. chemrxiv.org this compound, with its well-defined structure, can serve as a versatile building block for constructing more complex molecular architectures.

One of the most significant applications of thiol-derived compounds is in the synthesis of peptides and proteins. Peptide thioesters are crucial intermediates in native chemical ligation (NCL), a powerful technique that allows for the joining of two unprotected peptide fragments. nih.gov A thioester derivative of a peptide containing the this compound moiety could be synthesized and used as a key component in NCL to create large, complex proteins or cyclic peptides. nih.govnih.gov

Furthermore, the thiol group can participate in thiol-ene and thiol-yne "click" reactions. chemrxiv.org These reactions are known for their high efficiency, mild reaction conditions, and excellent functional group tolerance. This compound can be reacted with molecules containing alkene or alkyne functionalities to rapidly assemble complex structures, making it a useful precursor in materials science and bioconjugation chemistry.

The sulfur atom can also be used to direct reactions or be transformed into other functional groups. For example, the thioether derivatives can be oxidized to sulfoxides and sulfones, which are important functional groups in many pharmaceuticals and have unique chemical properties that can be exploited in further synthetic transformations.

Role as a Model Compound in Mechanistic Organic Chemistry

The study of reaction mechanisms is a cornerstone of physical organic chemistry, providing the fundamental knowledge needed to control and develop new chemical reactions. researchgate.net Compounds with well-defined structures and a single, primary reactive site are often used as models to simplify the study of complex transformations. This compound is an excellent candidate for such a role due to its clear structure: a single thiol group positioned on a simple hydrocarbon backbone, flanked by two non-reactive phenyl groups.

This compound can be used to investigate the kinetics and mechanisms of fundamental thiol reactions. For example, its reaction with various electrophiles can provide precise data on the nucleophilicity of secondary thiols. The acidity of its S-H bond can be accurately measured and compared with other thiols to understand how the remote phenyl groups influence its properties.

Furthermore, this compound can serve as a model substrate in studying the mechanism of radical-mediated reactions, such as the thiol-ene reaction. chemrxiv.org By using this compound, researchers can isolate the elementary steps of radical addition to an alkene without competing side reactions that might occur with more complex substrates. The straightforward nature of its NMR spectra would also simplify product analysis and the identification of transient intermediates, making it an ideal tool for elucidating complex reaction pathways. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Currently, specific, optimized synthetic protocols for 1,3-Diphenylpropane-2-thiol are not prominent in the literature. Future research could focus on establishing efficient and environmentally benign methods for its preparation. A review of synthetic methodologies for thiols suggests several potential pathways that could be adapted and optimized. ias.ac.in

Key areas for investigation would include:

Nucleophilic Substitution: A primary route could involve the SN2 reaction of a corresponding halide, 1,3-diphenyl-2-halopropane, with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea. youtube.com The challenge lies in minimizing elimination side reactions and controlling selectivity.

Reduction of a Sulfonyl Chloride: Synthesis and subsequent reduction of 1,3-diphenylpropane-2-sulfonyl chloride could provide an alternative route.

Thiolation of Alcohols: Direct conversion of 1,3-diphenyl-2-propanol using reagents like Lawesson's reagent or via a Mitsunobu reaction with thioacetic acid followed by hydrolysis presents another viable, though potentially challenging, synthetic strategy. nih.gov

Green Chemistry Approaches: Investigating catalytic, thiol-free methods that utilize alternative sulfur sources would be a significant step towards sustainability. rsc.org This could involve reactions using elemental sulfur or developing novel catalytic systems that avoid odorous and toxic thiol reagents.

A comparative study of these potential routes could be summarized as follows:

Table 1: Prospective Synthetic Routes for this compound This table is illustrative and based on general synthetic methods for thiols; specific yields and conditions for this compound require experimental validation.

| Synthetic Route | Potential Starting Material | Key Reagents | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Nucleophilic Substitution | 1,3-Diphenyl-2-halopropane | NaSH, Thiourea | Readily available starting materials | Competing elimination reactions, overalkylation |

| Reduction of Sulfonyl Chloride | 1,3-Diphenylpropane-2-sulfonyl chloride | LiAlH₄, Zn/HCl | High potential yield | Multi-step synthesis of sulfonyl chloride |

| Thiolation of Alcohol | 1,3-Diphenyl-2-propanol | Lawesson's reagent, P₂S₅ | Direct conversion | Harsh reaction conditions, side products |

| Mitsunobu Reaction | 1,3-Diphenyl-2-propanol | Thioacetic acid, DEAD, PPh₃ | Mild conditions, stereochemical control | Stoichiometric phosphine oxide waste |

Exploration of Unconventional Reactivity Patterns

The reactivity of thiols is well-established, encompassing acidity, nucleophilicity, and oxidation to disulfides. However, the specific influence of the two flanking benzyl (B1604629) groups in this compound could lead to unconventional reactivity worth exploring.

Future studies could investigate:

Radical-Mediated Reactions: The benzylic hydrogens adjacent to the thiol group could influence its behavior in radical reactions. Investigating its participation in thiol-ene and thiol-yne "click" chemistry could reveal its utility in polymer and materials science. researchgate.net

Metal-Thiolate Complexation: The ability of the thiol to act as a ligand for transition metals could be systematically studied. The steric bulk of the diphenylpropane backbone might lead to complexes with unique geometries and catalytic activities.

Oxidative Chemistry: Beyond simple disulfide formation, the controlled oxidation to sulfenic, sulfinic, or sulfonic acids could be explored, yielding new derivatives with potentially interesting properties.

Novel C-S Bond Forming Reactions: Exploring unconventional reactions, for instance with hypervalent iodine reagents, could lead to the synthesis of novel sulfur-containing architectures. nih.govnih.gov

Integration into Advanced Materials Science (excluding biological applications)

The thiol functional group is a versatile anchor for modifying surfaces and synthesizing advanced polymers. researchgate.net Research into this compound could explore its potential as a building block in non-biological materials.

Potential research directions include:

Polymer Synthesis: Its use as a chain transfer agent in radical polymerization or as a monomer in the synthesis of poly(thioether)s via thiol-ene polymerization could be investigated. The bulky diphenylpropane moiety could impart unique thermal and mechanical properties to the resulting polymers. researchgate.net

Surface Modification: The thiol group can form self-assembled monolayers (SAMs) on noble metal surfaces like gold. Studies could determine the packing and orientation of this compound on such surfaces, which could be useful for creating functionalized interfaces for sensors or electronic devices.

Functional Coatings: Incorporation into resins for high-performance coatings could be explored, where the thiol group could enhance adhesion, chemical resistance, or provide a site for secondary functionalization.

High-Throughput Screening for Catalytic or Reagent Applications

The potential of this compound as a catalyst or specialized reagent remains unknown. High-throughput screening (HTS) offers a powerful methodology to rapidly assess its activity in a wide range of chemical transformations. rsc.org

Prospective HTS campaigns could focus on:

Organocatalysis: Screening its ability (or the corresponding thiolate's ability) to catalyze reactions such as Michael additions, aldol reactions, or other C-C bond-forming reactions where nucleophilic sulfur might play a role.

Ligand in Catalysis: Preparing a library of its metal complexes and screening them for activity in cross-coupling reactions, hydrogenations, or other transition metal-catalyzed processes.

Reagent in Synthesis: Evaluating its effectiveness as a specialized reducing agent or as a precursor for generating specific sulfur-based reactive species.

Fluorescence-based assays or mass spectrometry techniques could be adapted for the high-throughput analysis of reaction outcomes. nih.govresearchgate.net

Table 2: Illustrative High-Throughput Screening Campaign for this compound This table presents a hypothetical screening workflow. The selection of reactions and analytical methods would require careful design based on the suspected properties of the compound.

| Screening Goal | Reaction Class | Substrate Library | Analytical Method | Potential Outcome |

|---|---|---|---|---|

| Organocatalysis | Thio-Michael Addition | Various α,β-unsaturated ketones/esters | LC-MS, HPLC | Identification of catalytic activity and substrate scope |

| Ligand Discovery | Suzuki Cross-Coupling | Aryl halides and boronic acids | Gas Chromatography, Fluorescence Plate Reader | Discovery of novel catalytically active metal complexes |

| Reagent Profiling | Reduction of Disulfides | Library of functionalized disulfides | UV-Vis Spectroscopy (Ellman's Reagent) | Quantification of reducing potential and selectivity |

Synergistic Experimental and Computational Approaches for Deeper Understanding

A modern approach to chemical research involves the tight integration of experimental work with computational modeling. nih.gov For this compound, this synergy could provide profound insights into its fundamental properties.

Future research could combine:

DFT Calculations and Reactivity Studies: Density Functional Theory (DFT) could be used to calculate bond dissociation energies, acidity (pKa), and the energies of transition states for potential reactions. researchgate.net These theoretical predictions could then guide experimental studies, for example, in understanding regioselectivity in addition reactions or predicting the most favorable reaction pathways. nih.govnih.gov

Molecular Dynamics and Materials Science: Computational simulations could model the self-assembly of this compound on material surfaces, predicting packing densities and orientations. These models would complement experimental surface analysis techniques like XPS or STM.

Spectroscopic Analysis and Theoretical Modeling: Experimental spectroscopic data (NMR, IR, UV-Vis) could be compared with computationally predicted spectra to confirm structural assignments and understand the electronic structure of the molecule and its derivatives.

This combined approach would not only accelerate the discovery of new reactions and applications but also build a fundamental understanding of why this compound behaves the way it does, creating a robust foundation for its future use. acs.org

Q & A

Q. How can researchers leverage ORTEP-3 to visualize and communicate crystallographic data for thiol derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.